N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Overview
Description
N-benzyl-6-bromo-2-oxochromene-3-carboxamide is a heterocyclic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a benzyl group, a bromine atom, and a carboxamide group attached to the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromo-2-oxochromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones. The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide can influence the formation of specific isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to the industrial preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromo-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Reaction with zinc enolates derived from 1-aryl-2,2-dibromoalkanones to form cyclopropane derivatives.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Zinc Enolates: Used in cyclopropanation reactions.
Weakly Polar Solvents: Such as diethyl ether or ethyl acetate, are commonly used in these reactions.
Major Products
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: Chromene derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biological Studies: Investigated for their interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-oxochromene-3-carboxamide: Lacks the bromine atom, leading to different reactivity and biological activity.
6-bromo-2-oxochromene-3-carboxamide: Lacks the benzyl group, affecting its chemical properties and applications.
Uniqueness
N-benzyl-6-bromo-2-oxochromene-3-carboxamide is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical reactivity and potential biological activities not observed in similar compounds .
Properties
IUPAC Name |
N-benzyl-6-bromo-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCBGDEHNTACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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